molecular formula C11H15NO B12830788 (R)-cyclopropyl(4-methoxyphenyl)methanamine

(R)-cyclopropyl(4-methoxyphenyl)methanamine

Cat. No.: B12830788
M. Wt: 177.24 g/mol
InChI Key: IVVASFZJFLBRPG-LLVKDONJSA-N
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Description

®-Cyclopropyl(4-methoxyphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-cyclopropyl(4-methoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Methanamine Moiety:

    Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanamine moiety with a 4-methoxyphenyl group, which can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of ®-cyclopropyl(4-methoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, nucleophiles.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

®-Cyclopropyl(4-methoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanamine: Shares the 4-methoxyphenyl group but lacks the cyclopropyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the 4-methoxyphenyl substitution.

    ®-Cyclopropylamine: Similar in structure but without the 4-methoxyphenyl group.

Uniqueness: ®-Cyclopropyl(4-methoxyphenyl)methanamine is unique due to the combination of the cyclopropyl group and the 4-methoxyphenyl substitution, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(R)-cyclopropyl-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1

InChI Key

IVVASFZJFLBRPG-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C2CC2)N

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N

Origin of Product

United States

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